molecular formula C16H14O2 B8305742 3-(4-Biphenylyl)-2-butenoic acid

3-(4-Biphenylyl)-2-butenoic acid

Cat. No.: B8305742
M. Wt: 238.28 g/mol
InChI Key: ZNIHYWBWYANARQ-UHFFFAOYSA-N
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Description

3-(4-Biphenylyl)-2-butenoic acid, with the CAS number 7320-83-4, is an organic compound of interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol, belongs to the class of unsaturated carboxylic acids . Researchers value this chemical structure, which features a biphenyl group, as a potential building block for the synthesis of more complex molecules . Available data indicates a density of 1.133 g/cm³ and a high boiling point of 410.8°C at 760 mmHg, suggesting thermal stability useful for various experimental conditions . The compound's structure, which includes conjugated systems, may be investigated for its electronic properties and potential application in materials science. As a research chemical, it serves as a versatile intermediate for exploring new chemical spaces, such as in the development of novel pharmacophores or functional materials. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-(4-phenylphenyl)but-2-enoic acid

InChI

InChI=1S/C16H14O2/c1-12(11-16(17)18)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,18)

InChI Key

ZNIHYWBWYANARQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(4-Biphenylyl)-2-butenoic acid with key analogs:

Compound Name Substituents Molecular Weight Physical State Key Features
This compound 4-Biphenylyl ~238.28* Likely crystalline High lipophilicity; potential for enhanced binding to hydrophobic targets
3-(3,4-Dichlorophenyl)-2-butenoic acid ethyl ester 3,4-Dichlorophenyl, ethyl ester 274.15 Liquid (ester form) Electron-withdrawing Cl groups reduce electron density; E/Z isomerism (78% E yield)
3-(2,4-Dimethoxyphenyl)-2-butenoic Acid 2,4-Dimethoxyphenyl 222.24 Crystalline powder Electron-donating OCH3 groups increase solubility in polar solvents
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-Dihydroxyphenyl 180.16 Yellow crystals Antioxidant properties due to phenolic hydroxyl groups; high polarity
3-(4-Biphenylyl)-2-cyanopropionic Acid 4-Biphenylyl, cyano 251.28 Not reported Cyano group enhances electrophilicity; potential as a synthetic intermediate

*Estimated based on molecular formula (C16H14O2).

Key Observations:
  • In contrast, electron-donating groups (e.g., OCH3 in dimethoxyphenyl derivatives) enhance solubility in aqueous media .
  • Isomerism: E isomers dominate in synthetic routes (e.g., 78% yield for (E)-3-(3,4-dichlorophenyl)-2-butenoic acid ethyl ester), likely due to steric and thermodynamic stability .
  • Biological Relevance : Caffeic acid’s dihydroxy groups confer antioxidant activity, whereas biphenylyl derivatives may exhibit improved membrane permeability due to increased lipophilicity .

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation of biphenyl with succinic anhydride in chlorobenzene, catalyzed by anhydrous aluminum chloride (AlCl₃), is a cornerstone method. This reaction proceeds via electrophilic aromatic substitution at the para position of biphenyl, forming 4-(4-biphenylyl)-4-oxo-butanoic acid. Subsequent acid-catalyzed dehydration yields the α,β-unsaturated derivative.

Key Parameters:

  • Molar Ratios :

    • Biphenyl : Succinic anhydride = 1 : 1–1.1

    • AlCl₃ : Biphenyl = 2.2–2.5 : 1

  • Temperature : 100–120°C (reflux conditions for chlorobenzene)

  • Reaction Time : 2–6 hours

  • Workup :

    • Alkaline extraction to isolate sodium salt

    • Acidification with HCl to precipitate the product.

Yield Data:

StepYield (%)Purity (mp, °C)
Acylation70–85
Dehydration90–95187 (dec.)
Overall Isolated63–80

Knoevenagel Condensation of Biphenyl Acetaldehyde

Condensation with Malonic Acid

This method involves the base-catalyzed condensation of biphenyl acetaldehyde with malonic acid to form the α,β-unsaturated acid. Pyridine or piperidine is typically used to deprotonate malonic acid, enabling nucleophilic attack on the aldehyde.

Reaction Conditions:

  • Solvent : Ethanol or DMF

  • Catalyst : Pyridine (5–10 mol%)

  • Temperature : 80–100°C

  • Time : 3–8 hours

Yield Data:

SubstrateProduct Yield (%)
Biphenyl acetaldehyde75–88

Limitation : Requires pre-synthesis of biphenyl acetaldehyde, adding steps to the workflow.

Palladium-Catalyzed Cross-Coupling Reactions

Heck Arylation of 3-Butenoic Acid

Direct C–H arylation of 3-butenoic acid with aryl halides (e.g., 4-bromobiphenyl) using Pd(OAc)₂ and phosphine ligands enables regioselective β-arylation. This method avoids pre-functionalized starting materials.

Optimized Conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : XPhos or Cy-JohnPhos (10 mol%)

  • Base : K₃PO₄ (1.5 equiv)

  • Solvent : DMF/EtOH (1:1)

  • Temperature : 100°C

  • Time : 8–12 hours

Yield Data:

Aryl HalideYield (%)
4-Bromobiphenyl65–72

Catalytic Hydrogenation of Propargyl Derivatives

Reduction of 3-(4-Biphenylyl)-2-butynoic Acid

Selective hydrogenation of the triple bond in 3-(4-biphenylyl)-2-butynoic acid using Lindlar catalyst (Pd/CaCO₃) yields the cis-α,β-unsaturated acid. This method ensures stereochemical control.

Reaction Parameters:

  • Pressure : 1–3 atm H₂

  • Solvent : Ethyl acetate

  • Time : 2–4 hours

Yield Data:

SubstrateProduct Yield (%)
2-butynoic acid85–92

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Friedel-CraftsHigh yield; one-pot synthesisRequires harsh conditions (AlCl₃)Industrial
KnoevenagelMild conditions; no metal catalystsMulti-step aldehyde preparationLab-scale
Pd-Catalyzed HeckRegioselective; broad substrate scopeCostly palladium catalystsPilot-scale
HydrogenationStereochemical controlRequires specialized catalystsLab-scale

Recent Advances and Optimization

  • Microwave-Assisted Synthesis : Reduces reaction time for Knoevenagel condensation from hours to minutes (e.g., 30 minutes at 150°C).

  • Solvent-Free Conditions : Use of ionic liquids (e.g., [BMIM][BF₄]) improves Friedel-Crafts acylation yields to >90%.

  • Flow Chemistry : Continuous-flow systems enhance safety and efficiency in Pd-catalyzed reactions .

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Biphenylyl)-2-butenoic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound can be optimized using routes analogous to structurally related α,β-unsaturated carboxylic acids. For example, outlines two pathways for synthesizing 3-phenylbut-2-enoic acid:

  • Pathway 1: Starting from ethyl trans-β-methylcinnamate, hydrolysis under acidic or basic conditions yields the target compound.
  • Pathway 2: Condensation of acetophenone with malonic acid derivatives via Knoevenagel reaction.

Critical reaction parameters include:

  • Temperature: Elevated temperatures (~80–100°C) improve reaction rates but may promote side reactions (e.g., decarboxylation).
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) enhances regioselectivity.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) favor cyclization, while aqueous conditions aid hydrolysis.

Yield Optimization: Control reaction time to avoid over-oxidation or polymerization. For characterization, employ NMR spectroscopy to confirm α,β-unsaturation and HPLC to assess purity (>95% recommended for biological studies) .

Advanced: How can researchers troubleshoot low yields in the synthesis of this compound?

Methodological Answer:
Low yields often stem from competing side reactions or improper purification. Key strategies include:

  • Byproduct Analysis: Use LC-MS to detect intermediates (e.g., decarboxylated products or dimers). Adjust stoichiometry of reagents (e.g., reduce excess malonic acid to minimize dimerization).
  • Purification Refinement: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate structurally similar impurities.
  • Steric Effects: Substituents on the biphenyl group may hinder cyclization. Introduce protecting groups (e.g., tert-butyl esters) to mitigate steric interference during synthesis .

Case Study: In , controlled temperature (20–25°C) and inert atmospheres (N₂) were critical for stabilizing reactive intermediates in analogous butenoate esters.

Basic: How do structural features of this compound influence its reactivity and biological activity?

Methodological Answer:
The compound’s α,β-unsaturated carboxylic acid backbone and biphenyl substituent dictate its properties:

  • Electronic Effects: The conjugated double bond enhances electrophilicity, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues).
  • Substituent Impact: The biphenyl group increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.

Comparative Analysis (Adapted from ):

CompoundKey SubstituentReactivity/Biological Impact
This compoundBiphenyl, carboxylic acidHigh electrophilicity; targets enzymes with nucleophilic active sites
Ethyl 3-(4-chloroanilino)-2-cyanobut-2-enoateCyano, ethyl esterEnhanced stability but reduced cellular uptake

For activity studies, prioritize logP measurements and in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on the carboxylic acid group’s hydrogen bonding with catalytic residues.
  • MD Simulations: Simulate binding stability over 100 ns trajectories to assess conformational changes.
  • QSAR Models: Correlate biphenyl substituent positions (e.g., para vs. meta) with inhibitory potency using datasets from and related compounds.

Validation: Cross-check computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify α,β-unsaturation (δ 6.2–7.5 ppm for vinyl protons) and biphenyl aromatic signals.
    • FT-IR: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹).
  • Purity Assessment:
    • HPLC-DAD: Use C18 columns with UV detection at 254 nm; retention time consistency indicates purity.
    • Elemental Analysis: Validate carbon/hydrogen content within ±0.3% of theoretical values .

Advanced: How should researchers address contradictions in reported biological activities of this compound?

Methodological Answer:
Conflicting data (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from:

  • Assay Variability: Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations in inflammation models.
  • Metabolic Instability: Perform microsomal stability assays to identify rapid degradation products that may skew results.
  • Off-Target Effects: Use kinase profiling panels (e.g., Eurofins) to rule out interactions with unrelated pathways.

Case Study: In , pyrazolylamino butenoates showed divergent activities due to metabolic conversion; similar protocols should be applied to biphenylyl derivatives .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Waste Disposal: Collect acidic waste separately in approved containers for neutralization before disposal .

Advanced: How can researchers analyze degradation products of this compound under storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Analytical Tools:
    • UPLC-QTOF-MS: Identify oxidative products (e.g., hydroxylated biphenyls) via accurate mass.
    • XRD: Monitor crystallinity changes that may accelerate degradation.
  • Mitigation: Store under argon at –20°C in amber vials to prolong stability .

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